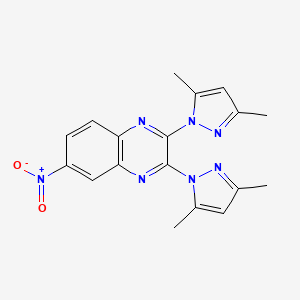

2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline

Vue d'ensemble

Description

Synthesis Analysis

The synthetic route for this compound involves the condensation of appropriate precursors. Detailed synthetic methods can be found in relevant literature .

Molecular Structure Analysis

- The pyrazole rings attached to the quinoxaline core have a trans-like geometry , with the in-plane lone pairs of electrons on the 2-N nitrogen atoms pointing in opposite directions .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Catecholase and Tyrosinase Activities

The compound 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline has been evaluated for its catecholase activities under aerobic conditions. This research focused on understanding the influence of substituents in the quinoxaline ring, the type of metal, and the solvent used on the reaction rate. Additionally, density functional theory (DFT) calculations were performed to gain insights into the geometry and electronic structure of the complexes formed (Bouanane et al., 2017).

DNA Binding and Cytotoxicity Studies

Another significant application of derivatives of this compound is in the field of DNA interaction and cytotoxicity against cancer cells. A study conducted synthesized a series of bis-pyrazoles from 3,5-dimethyl pyrazole and evaluated their interaction with DNA through molecular docking and absorption spectroscopy. In-vitro cytotoxicity studies of these compounds against human cancer cell lines demonstrated promising activity, identifying potential lead molecules for cancer treatment (Reddy et al., 2017).

Metallomacrocyclic Complexes and Theoretical Calculations

Research on 3,5-dimethylpyrazolic hybrid ligands, including derivatives of this compound, has led to the synthesis of palladium(II) complexes. These studies explored the formation of monomeric and dimeric complexes based on the solvent used and provided insights into the structure and stability of these compounds using diffusion NMR studies and theoretical calculations (Guerrero et al., 2008).

Antimicrobial and Antifungal Properties

Zinc(II) pincer complexes with derivatives of this compound have shown significant antimicrobial profiles against various bacteria and the fungus C. albicans. The study revealed the potent antimicrobial and antifungal capabilities of these complexes, suggesting their potential use in combating microbial infections (Soliman et al., 2020).

Synthesis and Reaction Studies

Research has also focused on the synthesis and reaction behavior of derivatives of 2,3-bis((3,5-dimethyl-1H-pyrazol-1-yl)-6-nitroquinoxaline with other compounds. For example, a study explored the reactions of pyrazole and its derivatives with quinones, leading to the formation of mono- and bis-adducts. These findings contribute to the understanding of the chemical behavior and potential applications of these compounds in various fields (Ballesteros et al., 1992).

Catalytic Properties

The catalytic properties of compounds derived from this compound have also been investigated. Copper(II) complexes of these derivatives were examined for their ability to catalyze the oxidation of catechol substrate to quinone with dioxygen at ambient conditions, showing varied rates of reaction. This research contributes to the development of new catalysts for industrial and environmental applications (Boussalah et al., 2009).

Synthesis and Spectroscopic Studies

Further, synthesis and spectroscopic studies of bis-(3,5-dimethyl-4-nitrosopyrazole) dimer, derived from reactions involving this compound, have been conducted. Techniques such as IR, UV, 1H NMR, and 13C NMR were used to characterize the products, contributing to the knowledge of pyrazole derivatives and their potential applications in various scientific fields (Al-Shamkhani & Essa, 2007).

Propriétés

IUPAC Name |

2,3-bis(3,5-dimethylpyrazol-1-yl)-6-nitroquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O2/c1-10-7-12(3)23(21-10)17-18(24-13(4)8-11(2)22-24)20-16-9-14(25(26)27)5-6-15(16)19-17/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIYOVGRMXGCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4C(=CC(=N4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3493414.png)

![N-methyl-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B3493424.png)

![N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B3493429.png)

![N-cyclopropyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B3493435.png)

![4-chloro-N-(2-chlorobenzyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3493436.png)

![N'-(2-chloro-5-methylphenyl)-N-(2-furylmethyl)-N-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B3493452.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3493468.png)

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B3493470.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3493471.png)

![N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-3-CHLORO-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3493474.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}benzoic acid](/img/structure/B3493483.png)

![N-(2-methoxy-5-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3493486.png)